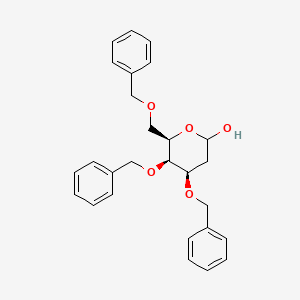![molecular formula C15H20O3 B1352715 8-(Benciloxi)-1,4-dioxaspiro[4.5]decano CAS No. 92829-83-9](/img/structure/B1352715.png)
8-(Benciloxi)-1,4-dioxaspiro[4.5]decano
Descripción general
Descripción
8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane, also known as 8-BDSD, is a cyclic dioxaspirodecane compound that has been extensively studied due to its potential applications in organic synthesis, medicinal chemistry and biochemistry. 8-BDSD is a versatile building block for a variety of chemical reactions and has been used in a number of studies for its ability to act as a scaffold for drug design. 8-BDSD has also been used in a variety of biological assays to study its effects on various biological systems.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
8-(Benciloxi)-1,4-dioxaspiro[4.5]decano: se utiliza en síntesis orgánica como un bloque de construcción versátil. Su estructura espirocíclica única lo convierte en un intermedio valioso en la construcción de compuestos orgánicos complejos. Por ejemplo, se puede utilizar para sintetizar lactonas espirocíclicas y cetales, que están muy presentes en muchos productos naturales y farmacéuticos .
Química Medicinal
En química medicinal, este compuesto sirve como precursor para el desarrollo de diversas moléculas farmacológicamente activas. Su incorporación en el diseño de fármacos puede conducir al descubrimiento de nuevos agentes terapéuticos con aplicaciones potenciales en el tratamiento de enfermedades debido a su capacidad para formar marcos espirocíclicos estables y bioactivos .
Ciencia de Materiales
La naturaleza espirocíclica de This compound permite su uso en ciencia de materiales, particularmente en la creación de polímeros con propiedades mecánicas únicas. La rigidez de la estructura espirocíclica puede conferir resistencia y estabilidad a los materiales poliméricos .
Catálisis
Los compuestos espirocíclicos como This compound pueden actuar como ligandos en sistemas catalíticos. Pueden estabilizar centros metálicos y facilitar diversas reacciones catalíticas, incluida la síntesis asimétrica, que es crucial para producir sustancias enantioméricamente puras .
Investigación Agroquímica
Los derivados de este compuesto se exploran por su posible uso en agroquímicos. La estructura espirocíclica puede ser parte de compuestos insecticidas, ofreciendo un nuevo enfoque para el control de plagas que podría ser más respetuoso con el medio ambiente y específico .
Ciencia Ambiental
En la ciencia ambiental, la investigación de compuestos espirocíclicos puede conducir al desarrollo de nuevos sensores y detectores para contaminantes ambientales. La reactividad química y la estabilidad de This compound lo hacen adecuado para tales aplicaciones .
Propiedades
IUPAC Name |
8-phenylmethoxy-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-4-13(5-3-1)12-16-14-6-8-15(9-7-14)17-10-11-18-15/h1-5,14H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHJKDCIQWMCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OCC3=CC=CC=C3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456688 | |
| Record name | 8-(benzyloxy)-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92829-83-9 | |
| Record name | 8-(benzyloxy)-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)





![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)




